molecular formula C20H30N2O6 B556969 Z-Lys(boc)-ome CAS No. 2389-49-3

Z-Lys(boc)-ome

Cat. No. B556969
CAS RN: 2389-49-3
M. Wt: 394.5 g/mol
InChI Key: ZJWQKFBUQSKZOS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Safety And Hazards

Z-Lys(boc)-ome is used for R&D purposes and is not intended for medicinal, household, or other uses67. In case of contact with skin or eyes, it should be washed off with soap and plenty of water. If inhaled or swallowed, medical attention should be sought immediately867.


properties

IUPAC Name

methyl (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWQKFBUQSKZOS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Lys(boc)-ome

CAS RN

2389-49-3
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Lys(boc)-ome
Reactant of Route 2
Reactant of Route 2
Z-Lys(boc)-ome
Reactant of Route 3
Reactant of Route 3
Z-Lys(boc)-ome
Reactant of Route 4
Reactant of Route 4
Z-Lys(boc)-ome
Reactant of Route 5
Reactant of Route 5
Z-Lys(boc)-ome
Reactant of Route 6
Reactant of Route 6
Z-Lys(boc)-ome

Citations

For This Compound
8
Citations
RB Miller, J Jiang, Y Liu, JC Tolle - … Present and Future: Proceedings of the …, 2002 - Springer
Z-Lys (Boc)–OMe was required as a starting material in the preparation of a peptide containing lysine as the C-terminal residue. Z-Lys (Boc)–OSu, a known derivative of lysine [1], was …
Number of citations: 2 link.springer.com
VK NAITHANI, E SCHWERTNER - 1983 - degruyter.com
The synthesis of the protected penta-the mixed anhydride condensation of the tritylcosapeptide Trt-Gly-Gly-Pro-Gly-Ala-Gly-Ser- protected peptides (46-64) or (46-59) with the (BuO-Leu-…
Number of citations: 2 www.degruyter.com
KH Chan, JT Groves - The Journal of Organic Chemistry, 2021 - ACS Publications
A modular synthesis of mycobactin T and its N-acetyl analogue is reported in a route that facilitates permutation of the lipid tails. A key feature is the generation of N(α)-Cbz-N(ε)-…
Number of citations: 3 pubs.acs.org
AEP Adang, APA de Man, GMT Vogel… - Journal of medicinal …, 2002 - ACS Publications
Despite intense research over the last 10 years, aided by the availability of X-ray structures of enzyme−inhibitor complexes, only very few truly orally active thrombin inhibitors have …
Number of citations: 35 pubs.acs.org
M Hoffmann, F Burkhart, G Hessler… - Helvetica chimica …, 1996 - Wiley Online Library
The synthesis of C‐glycosidic analogues 15–22 of N 4 ‐(2‐acetamido‐2‐deoxy‐β‐D‐glucopyranosyl)‐L‐asparagine (Asn(N 4 GlcNAc)) possessing a reversed amide bond as an …
Number of citations: 79 onlinelibrary.wiley.com
I Géczy - Acta Chimica Hungarica, 1984 - Akadémiai Kiadó
Number of citations: 1
B Riniker, B Kamber, P Sieber - Helvetica Chimica Acta, 1975 - Wiley Online Library
In building up large polypeptides, it has become the established practice to use acide‐labile protecting groups of the t‐butyl type. Up to now, only one step of selectivity under acidic …
Number of citations: 50 onlinelibrary.wiley.com
CP Mandl - 2005 - epub.uni-regensburg.de
Die Erkennung von Peptiden und Enzymen spielt in der Natur eine herausragende Rolle, wie zB bei Signalübertragungsprozessen. Die dabei erreichten Selektivitäten und …
Number of citations: 5 epub.uni-regensburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.